(2-(Chloromethyl)phenyl)methanamine
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Overview
Description
(2-(Chloromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H10ClN It is a derivative of benzylamine, where the benzyl group is substituted with a chloromethyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)phenyl)methanamine typically involves the chloromethylation of benzylamine. One common method is the reaction of benzylamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often include:
Reagents: Benzylamine, formaldehyde, hydrochloric acid, and a chlorinating agent such as thionyl chloride.
Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination of (2-methylphenyl)methanamine using thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-(Chloromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzylamines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
(2-(Chloromethyl)phenyl)methanamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of (2-(Chloromethyl)phenyl)methanamine depends on its application. In medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
(4-Chloromethyl)phenyl)methanamine: Similar structure but with the chloromethyl group at the para position, leading to different reactivity and applications.
(2-Methylphenyl)methanamine: Lacks the chlorine atom, resulting in different chemical properties.
Properties
Molecular Formula |
C8H10ClN |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
[2-(chloromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H10ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,10H2 |
InChI Key |
CHRHYDYCZOGRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CCl |
Origin of Product |
United States |
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